The molecular structure of 6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated using various techniques, including X-ray crystallography [, , , , , , , ]. These studies revealed the following key structural features:
Planarity of the triazolothiadiazole system: The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core unit generally adopts a planar conformation, allowing for potential π-π stacking interactions. [, , ]
Orientation of the 4-bromophenyl substituent: The 4-bromophenyl ring at the 6-position of the triazolothiadiazole system can exhibit varying degrees of rotation relative to the core unit, influencing the overall molecular shape and potential intermolecular interactions. [, , , ]
Intermolecular interactions: The crystal structures of 6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives often reveal the presence of various intermolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which contribute to the stability and packing of molecules in the solid state. [, , , ]
Mechanism of Action
Enzyme inhibition: Triazolothiadiazoles have been reported to inhibit various enzymes, such as urease [], cyclooxygenase (COX) [], and pyruvate kinase []. This enzyme inhibition may contribute to their observed biological effects.
Applications
Antimicrobial activity: Several studies have investigated the antimicrobial activity of triazolothiadiazole derivatives against a range of bacterial and fungal pathogens [, , , , , , , ]. Some compounds exhibited promising activity against drug-resistant strains.
Antifungal activity: Research has shown that some triazolothiadiazole derivatives possess significant antifungal activity, particularly against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) [, ].
Anticancer activity: Certain triazolothiadiazole derivatives have demonstrated potential as anticancer agents. For instance, they have shown inhibitory activity against the proliferation of cancer cell lines, including liver cancer, lung cancer, and breast cancer [].
Urease inhibition: Some triazolothiadiazole compounds exhibit potent urease inhibition activity, suggesting potential applications in treating ulcers and other related conditions [].
Antioxidant activity: Several triazolothiadiazole derivatives have displayed antioxidant properties, making them potential candidates for protecting against oxidative stress-related diseases [, ].
Compound Description: This compound is a 1:1 co-crystal of 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and 4-bromobenzoic acid. The crystal structure is stabilized by O—H⋯N and C—H⋯O hydrogen bonds, π–π stacking interactions, and short S⋯N contacts [].
Relevance: This compound is structurally related to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as it represents a co-crystal of the target compound with 4-bromobenzoic acid [].
Compound Description: This class of compounds incorporates a sulfonyl group at the 6-position of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold. Some derivatives within this class, particularly compounds 32 and 33, exhibited potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) [].
Relevance: These compounds share the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlighting the versatility of this scaffold for developing bioactive molecules [].
Compound Description: This series of compounds features a quinazolinone moiety linked to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold via a 4-piperidinyl linker. Several derivatives demonstrated excellent antibacterial activity, with compound F33 showing potent inhibition against Xanthomonas oryzae pv. oryzae (Xoo) [].
Relevance: These compounds highlight the potential of combining the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core, present in 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, with other pharmacophores like quinazolinone to generate novel antibacterial agents [].
Compound Description: These derivatives incorporate a 4-methyl-1,2,3-thiadiazole moiety at the 3-position of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold. Notably, 3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole displayed promising broad-spectrum fungicidal activity [].
Relevance: This group of compounds demonstrates the potential of incorporating various heterocyclic moieties, similar to the bromophenyl group in 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, at different positions of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core to explore its fungicidal potential [].
Compound Description: This compound features an adamantyl group at the 3-position and a 2-chloro-6-fluorophenyl group at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold. Crystallographic and computational studies revealed a network of weak intermolecular interactions, including C–H···N, C–H···π, C–H···Cl hydrogen bonds, a C–S···π chalcogen bond, and unconventional F···C/N contacts []. This compound also exhibited selective inhibition of COX-2 [].
Relevance: This compound shares structural similarities with 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, particularly the presence of a halogenated phenyl ring at the 6-position. It exemplifies how modifications at different positions on the triazolothiadiazole core can influence intermolecular interactions and potentially impact biological activity [].
Compound Description: This derivative possesses a 2-chloro-6-fluorophenyl group at the 6-position and a simple phenyl ring at the 3-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core. Its crystal structure revealed stabilization by π-stacking interactions, C–H···N, C–H···π, and C–H···Cl hydrogen bonds, a C–Cl···N halogen bond, and a C–S···N chalcogen bond []. This compound also demonstrated selective COX-2 inhibition [].
Relevance: This compound, like 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, bears a halogenated phenyl ring at the 6-position. It further emphasizes the role of halogen substitution on the phenyl ring in influencing the intermolecular interactions and potential biological activity of triazolothiadiazole derivatives [].
Compound Description: This compound features a complex 3-[1-[4-(2-methylpropyl)phenyl]ethyl] substituent and a 4-fluorophenyl group at the 6-position of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold. It's part of a series designed for potential cytotoxic activity, and its crystal structure has been extensively studied [].
Relevance: Similar to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound possesses a halogenated phenyl ring at the 6-position, though with a fluorine substituent instead of bromine []. This highlights the variability in the halogen substitution at this position within this class of compounds.
Compound Description: This compound exhibits a 3-[1-(2-fluoro-4-biphenyl)ethyl] substituent and a 4-fluorophenyl group at the 6-position of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold. Designed as a cytotoxic agent, it features a biphenyl group, introducing additional structural complexity compared to the target compound [].
Relevance: This compound shares the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole core structure with 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and also includes a halogenated phenyl ring at the 6-position. The presence of a fluorine atom instead of bromine at this position again exemplifies the variations within this class of compounds [].
Compound Description: Featuring a 3-[1-(2-fluoro-4-biphenyl)ethyl] substituent and a 4-chlorophenyl group at the 6-position of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole core, this compound was also designed as a cytotoxic agent. Like its fluorophenyl counterpart, it showcases a biphenyl group, adding structural complexity [].
Relevance: This compound is structurally analogous to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, with the key difference being a chlorine substituent instead of bromine on the phenyl ring at the 6-position. This further illustrates the variations in halogen substitution at this position within this series of compounds [].
Compound Description: This derivative incorporates a 4-chlorophenyl group at the 6-position and a thiophen-2-yl group at the 3-position of the [, , ]triazolo[3,4-b][1,3,4]-thiadiazole scaffold. Its crystal structure has been determined [].
Relevance: This compound and 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are structurally related, both having a halogenated phenyl ring at the 6-position of the triazolothiadiazole core, with chlorine replacing bromine in this case [].
Compound Description: This compound features a 3-[1-(4-isobutylphenyl)ethyl] substituent and a 4-methylphenyl group at the 6-position of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold. Its crystal structure is characterized by intermolecular C—H⋯N hydrogen bonds and weak C—H⋯π and π–π interactions [].
Relevance: This compound, though lacking a halogen substituent on the phenyl ring at the 6-position, shares the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, showcasing the structural diversity possible at the 3- and 6-positions [].
Compound Description: This class of compounds features a pyrazole ring at the 3-position and a phenyl ring at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold. These compounds were efficiently synthesized using a one-pot, three-component cascade reaction and evaluated for their antimicrobial activity [].
Relevance: These derivatives are structurally related to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the common triazolothiadiazole core structure. The presence of different substituents at the 3- and 6-positions highlights the potential for structural modifications in designing new compounds with potentially improved biological activities [].
Compound Description: This compound possesses a p-tolyl group at the 3-position and a 4'-methyl-biphenyl-2-yl group at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold. The crystal structure shows a planar condensed 1,2,4-triazolo thiadiazole ring [].
Relevance: Like 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound is a derivative of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold. The different substituents at the 3- and 6-positions, including a biphenyl group in this case, provide insights into the structural diversity within this class of compounds [].
Compound Description: This broad class encompasses compounds with various methoxybenzyl or methoxyphenethyl groups on the 4-amino-5-aryl-3H-1,2,4-triazole-3-thione core, some of which are further modified into 3,6-disubstituted 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles. These compounds were synthesized and evaluated for urease inhibition, antioxidant, and antibacterial activities [].
Relevance: This group highlights the 1,2,4-triazole-3-thione moiety as a key building block for synthesizing 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles, the core structure present in 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The diverse substitutions and their biological evaluation provide insights into structure-activity relationships within this chemical class [].
Compound Description: This series explores various benzotriazole-containing derivatives of 1,2,4-triazole, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffolds. These compounds showcase the incorporation of a benzotriazole moiety into these heterocyclic systems [].
Relevance: These derivatives provide further examples of structural modifications on related scaffolds, highlighting the versatility of 1,2,4-triazole-based heterocycles, similar to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, for exploring diverse chemical space and potential biological applications [].
Compound Description: This compound incorporates a 4-methylphenyl group at the 6-position and a 3,4,5-trimethoxyphenyl group at the 3-position of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds and an intramolecular C—H⋯N interaction [].
Relevance: This derivative shares the core 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The presence of a substituted phenyl ring at the 6-position, although lacking a halogen in this case, illustrates the structural similarities within this group of compounds [].
Compound Description: This compound features a 4-methyl-1,2,3-thiadiazolyl group at the 3-position and a trichloromethyl group at the 6-position of the [, , ]-triazolo-[3,4-b][1,3,4]-thiadiazole scaffold. It demonstrates potent fungicidal activity against Botrytis cinerea, likely by inhibiting pyruvate kinase activity in the glycolytic pathway [].
Relevance: This compound shares the core triazolothiadiazole structure with 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, further emphasizing the potential of this scaffold for developing fungicides [].
Compound Description: This series includes 14 novel compounds with a 4'-decarboxydehydroabietyl group at the 6-position and various substituents at the 3-position of the 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole scaffold. These derivatives were synthesized and evaluated for their antifungal and antibacterial activities [].
Relevance: These compounds are structurally related to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the core triazolothiadiazole scaffold. This emphasizes the potential of modifying this core structure with various substituents, including complex groups like 4'-decarboxydehydroabietyl, to generate new compounds with potent antimicrobial properties [].
Compound Description: This compound possesses an o-fluorophenyl group at the 3-position and a 4-decarboxydehydroabietyl group at the 6-position of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold. Its crystal structure has been extensively studied [].
Relevance: Like 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound is a derivative of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold. While it differs in the specific substituents at the 3- and 6-positions, it showcases the structural diversity possible within this class of compounds [].
Compound Description: This compound features a 4-pyridyl group at the 6-position and a 3,4,5-trimethoxyphenyl group at the 3-position of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold. The crystal structure is stabilized by a network of intramolecular and intermolecular C—H⋯N, C—H⋯O, and C—H⋯S hydrogen bonds and π–π interactions [].
Relevance: This compound and 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole share the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core structure, highlighting the common structural motif. The variation in substituents at the 3- and 6-positions demonstrates the possibility of introducing different heterocycles and functional groups to modulate the properties of these compounds [].
Compound Description: This series of compounds includes an adamantylmethyl group at the 6-position and various aryl groups at the 3-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold. They were synthesized as potential HIV non-nucleoside reverse transcriptase inhibitors. Several analogs exhibited moderate inhibitory activity [].
Relevance: These compounds demonstrate the feasibility of substituting the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold with bulky groups like adamantylmethyl, while modifications at the 3-position, as seen with the aryl substituents, offer further opportunities for fine-tuning the biological activity, similar to the approach with 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole [].
3-methyl-6-R-[1,2,4]-triazolo[3,4- b ][1,3,4]thiadiazole derivatives
Compound Description: This series explores compounds with a methyl group at the 3-position and various substituents (represented by R) at the 6-position of the [, , ]-triazolo[3,4- b ][1,3,4]thiadiazole scaffold. These compounds were synthesized and characterized as potential biologically active agents [].
Relevance: This group highlights the structural diversity achievable by modifying the 6-position of the [, , ]-triazolo[3,4- b ][1,3,4]thiadiazole core while maintaining a simple methyl substitution at the 3-position. This approach is similar to the strategy of modifying the 6-position in 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to explore its biological potential [].
Compound Description: This series includes compounds featuring a 3,4-dialkoxyphenyl group at the 3-position and various aryl groups at the 6-position of the [, , ]triazole [3,4-b][1,3,4] thiadiazole scaffold. Synthesized via a one-pot reaction, these compounds were evaluated for antimicrobial activity [].
Relevance: This series, like 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, demonstrates the structural diversity possible within the [, , ]triazole [3,4-b][1,3,4] thiadiazole scaffold by incorporating different aryl groups at the 6-position and exploring various substituents at the 3-position, such as the 3,4-dialkoxyphenyl group [].
Compound Description: This series encompasses various derivatives of the 1,2,4-triazolo(3,4-b)1,3,4-thiadiazole scaffold with different substituents at both the 3- and 6-positions. These compounds were synthesized and evaluated for their urease, acetylcholine esterase inhibition, antioxidant, and alkaline phosphatase inhibition activities [].
Relevance: This class of compounds is structurally related to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, emphasizing the broad interest in modifying the 1,2,4-triazolo(3,4-b)1,3,4-thiadiazole core to generate new compounds with potentially diverse biological activities [].
Compound Description: This group of compounds introduces a thiazolidinone ring fused to the [, , ] triazolo [3,4-b][1,3,4] thiadiazole core. They were synthesized and characterized for their antibacterial activities [].
Relevance: These derivatives showcase a structural modification on the core [, , ] triazolo [3,4-b][1,3,4] thiadiazole scaffold present in 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The incorporation of the thiazolidinone ring highlights a strategy for generating diverse structures with potential biological interest [].
Compound Description: This series incorporates L-amino acid moieties into the 1,2,4-triazolo-(3,4-b)-1,3,4-thiadiazole scaffold. These chiral derivatives were synthesized and characterized, suggesting the possibility of exploring their stereochemical influence on biological activities [].
Relevance: These compounds, like 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlight the continued interest in modifying the 1,2,4-triazolo-(3,4-b)-1,3,4-thiadiazole framework to create diverse chemical entities with potential applications in medicinal chemistry [].
Compound Description: This series encompasses a range of 1, 2, 4-triazolo-[3, 4-b]-1,3,4-thiadiazoles bearing various substituents at the 3- and 6-positions. Notably, compounds with a hydroxy phenyl ring at the 6-position exhibited significant antifungal activity [].
Relevance: This class of compounds underscores the structural diversity attainable by modifying the 1, 2, 4-triazolo-[3, 4-b]-1,3,4-thiadiazole scaffold, similar to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The observation of antifungal activity in compounds with a hydroxy phenyl substituent at the 6-position provides valuable structure-activity relationship information for this class of compounds [].
Compound Description: This compound, featuring a 4-bromophenyl group at the 6-position and a methyl group at the 3-position, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. Its crystal structure reveals a planar 1,2,4-triazole ring and a twist-boat conformation for the 3,6-dihydro-1,3,4-thiadiazine ring [].
Relevance: This compound highlights the close structural similarity between the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine ring systems. The presence of a 4-bromophenyl group at the 6-position, identical to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, further underscores the close relationship between these two classes of compounds [].
Compound Description: This series involves the synthesis and antimicrobial evaluation of various 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives derived from isoniazid, a known antituberculosis drug [].
Relevance: These derivatives highlight the use of the 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole scaffold, also present in 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, in medicinal chemistry for developing new antimicrobial agents. The exploration of both 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives underscores the versatility of these heterocyclic systems in drug discovery [].
Compound Description: This series focuses on compounds with a 5-bromothiophen-2-yl group at the 3-position and a phenyl ring at the 6-position of the 1,7a-dihydro-[1,2,4]triazolo[3,4b][1,3,4]thiadiazole scaffold. These derivatives were synthesized with high efficiency using a domino one-pot two-component reaction [].
Relevance: This series is structurally related to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the triazolothiadiazole core structure. The presence of a bromothiophene substituent at the 3-position, while the target compound has a bromophenyl group at the 6-position, highlights the potential for incorporating different heterocycles and halogen substituents into this scaffold to generate structurally diverse compounds [].
6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives of 2-naphthoxyacetic acid
Compound Description: This series explores compounds derived from 2-naphthoxyacetic acid, featuring the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold with various substituents at the 6-position. Notably, compounds 3b and 3c showed potent anti-inflammatory activity with reduced ulcerogenic potential compared to the standard drug naproxen [].
Relevance: These compounds, like 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, emphasize the versatility of the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole scaffold for developing new anti-inflammatory agents. The observation of reduced ulcerogenicity in some derivatives further highlights the potential of this scaffold for developing safer drugs [].
Compound Description: This series examines pyridyl- and thiophenyl- substituted 1,2,4-Triazolo(3,4-b)1,3,4-thiadiazole derivatives, focusing on their antibacterial potential. Notably, several compounds showed potent activity against various bacterial strains, some even surpassing ciprofloxacin in their efficacy [].
Relevance: This group of compounds, by incorporating pyridyl and thiophenyl substituents, showcases the structural diversity possible within the 1,2,4-Triazolo(3,4-b)1,3,4-thiadiazole scaffold, similar to 6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and its potential for yielding potent antibacterial agents [].
Compound Description: This series describes the synthesis and characterization of novel N-and S-β-D-glucosides of the [, , ]Triazolo [3,4-b][1,3,4]Thiadiazole ring system. Two regioisomers were prepared and their antimicrobial activity was evaluated [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.